4-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
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Overview
Description
The compound “4-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Synthesis Analysis
The synthesis of pyrazoloquinolines involves various methods including Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis and others . The use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst has been evaluated in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as IR, NMR, and MS . The IR spectrum can provide information about the functional groups present in the molecule. The NMR spectrum can provide information about the number and type of hydrogen and carbon atoms present in the molecule. The MS spectrum can provide information about the molecular weight of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For example, the melting point can be determined using a melting point apparatus. The solubility can be determined using various solvents. The IR, NMR, and MS spectra can provide information about the functional groups, the number and type of hydrogen and carbon atoms, and the molecular weight of the compound, respectively .Future Directions
The future directions in the research of “4-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” could involve the exploration of its bioactive properties and potential applications in pharmaceuticals and agrochemicals . Further studies could also focus on improving the synthesis processes and developing new synthesis processes .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Based on the structural similarity to other pyrazolo[3,4-d]pyrimidine derivatives, it can be hypothesized that it may interact with its target protein (such as cdk2) and inhibit its function . This inhibition could lead to changes in the cellular processes controlled by the target protein.
Biochemical Pathways
If we consider its potential target as cdk2, then it might affect the cell cycle regulation pathway . Inhibition of CDK2 can lead to cell cycle arrest, thereby affecting the proliferation of cells.
Result of Action
If it acts as a cdk2 inhibitor, it could potentially lead to cell cycle arrest, affecting cell proliferation .
Biochemical Analysis
Biochemical Properties
It is known that quinolinyl-pyrazoles, the class of compounds to which it belongs, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Properties
IUPAC Name |
4-chloro-N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O/c1-11-4-3-5-13-10-15-17(23-24(2)18(15)21-16(11)13)22-19(25)12-6-8-14(20)9-7-12/h3-10H,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSITMSADVWKEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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